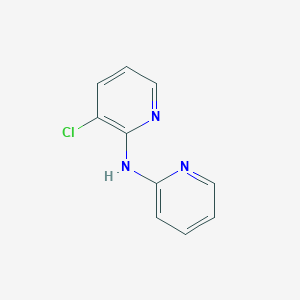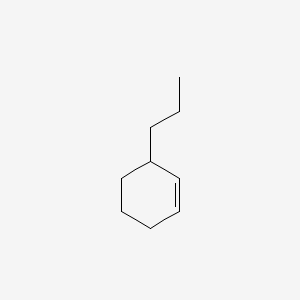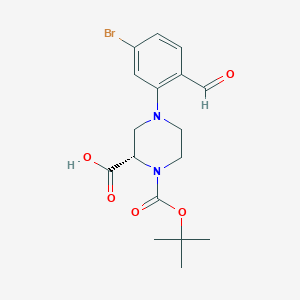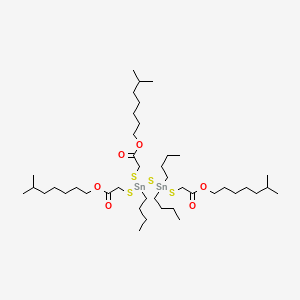
2-(diallylamino)-N-hydroxybenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and properties This compound features a benzene ring substituted with a hydroxy group and a carboximidamide group, which is further substituted with a diallylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions One common synthetic route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline The aniline derivative is then subjected to formylation to introduce the formyl group, which is subsequently converted to the carboximidamide group through reaction with hydroxylamine
Industrial Production Methods
Industrial production of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The diallylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the diallylamino group.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The diallylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(DIALLYLAMINO)-BENZENECARBOXIMIDAMIDE
- 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXAMIDE
- 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDE
Uniqueness
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE is unique due to the presence of both the diallylamino and hydroxy groups, which impart distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-[bis(prop-2-enyl)amino]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C13H17N3O/c1-3-9-16(10-4-2)12-8-6-5-7-11(12)13(14)15-17/h3-8,17H,1-2,9-10H2,(H2,14,15) |
Clé InChI |
QBZUKGKYUWUQEJ-UHFFFAOYSA-N |
SMILES isomérique |
C=CCN(CC=C)C1=CC=CC=C1/C(=N/O)/N |
SMILES canonique |
C=CCN(CC=C)C1=CC=CC=C1C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


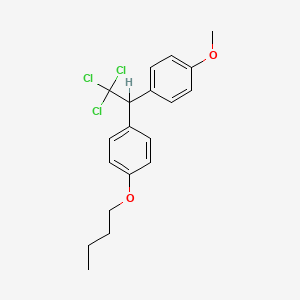
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

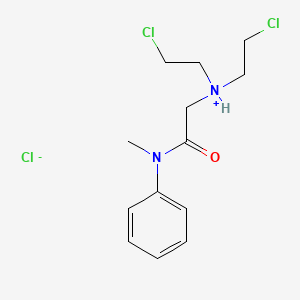
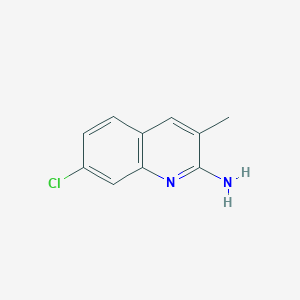
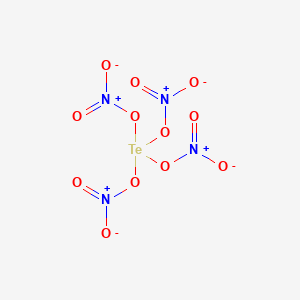
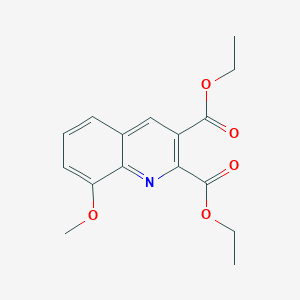
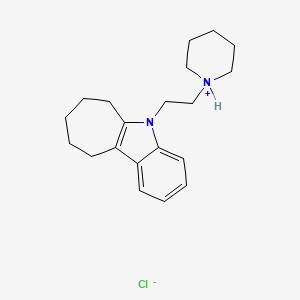
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
